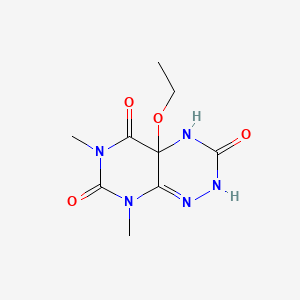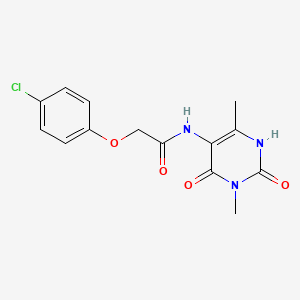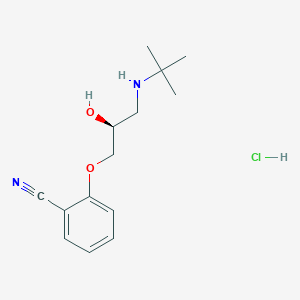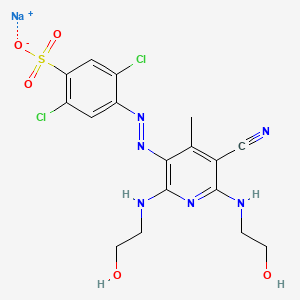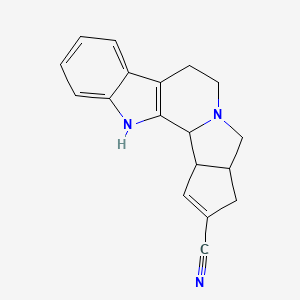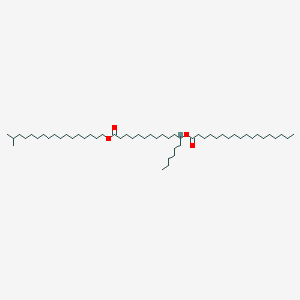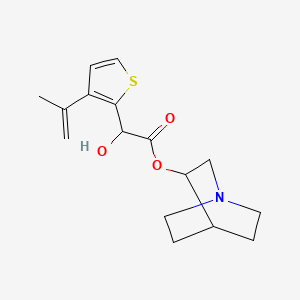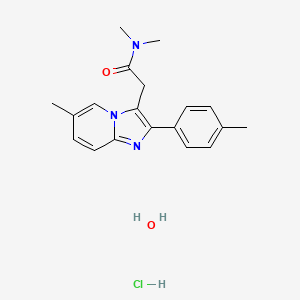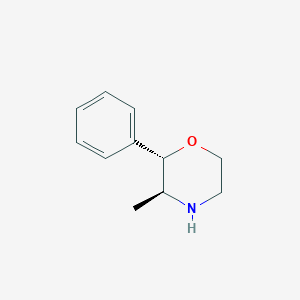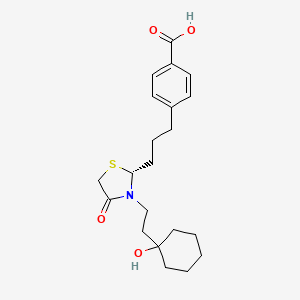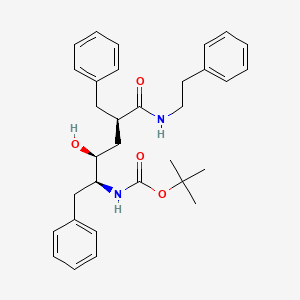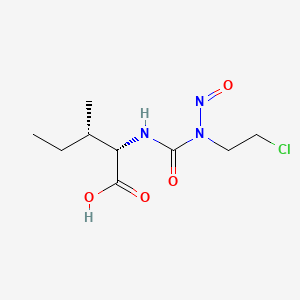
Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is a compound that belongs to the class of N-(2-chloroethyl)-N-nitrosoureas. These compounds are known for their wide range of activities, particularly in the field of cancer treatment. They are used in critical cases of brain tumors and leukemia due to their high toxicity and effectiveness .
Preparation Methods
The synthesis of Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the reaction of L-isoleucine with 2-chloroethyl isocyanate and nitrosyl chloride. The reaction conditions typically include an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Scientific Research Applications
Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- has several scientific research applications:
Mechanism of Action
The mechanism of action of Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the generation of isocyanates and chloroethyl carbocations. These reactive intermediates can form DNA adducts, leading to DNA damage and cell death. The compound also releases nitric oxide, which can further enhance its cytotoxic effects. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Carmustine (BCNU): Used in the treatment of brain tumors and multiple myeloma.
Lomustine: Another nitrosourea used in cancer treatment.
Fotemustine and Nimustine: Newer drugs in the same category under clinical trials
Properties
CAS No. |
80687-30-5 |
|---|---|
Molecular Formula |
C9H16ClN3O4 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C9H16ClN3O4/c1-3-6(2)7(8(14)15)11-9(16)13(12-17)5-4-10/h6-7H,3-5H2,1-2H3,(H,11,16)(H,14,15)/t6-,7-/m0/s1 |
InChI Key |
PHIBXHJLLMCJFU-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)N(CCCl)N=O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




